molecular formula C16H19FN2O3 B8285488 1-Acetyl-piperidine-4-carboxylic acid [2-(4-fluoro-phenyl)-2-oxo-ethyl]amide

1-Acetyl-piperidine-4-carboxylic acid [2-(4-fluoro-phenyl)-2-oxo-ethyl]amide

Cat. No. B8285488
M. Wt: 306.33 g/mol
InChI Key: MKDYYKSNFLTCJK-UHFFFAOYSA-N
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Patent
US06090825

Procedure details

To a 22-L flask is added 526.4 g (3.07 mol) of 1-acetylpiperidine-4-carboxylic acid, 8 L of methylene chloride, and 55 mL of DMF. To the resultant heterogeneous suspension is added 508.9 g (3.13 mol) of carbonyl diimidazole in two portions at room temperature. After two hours, 583.5 g (3.07 mol) of 2-Amino-1-(4-fluoro-phenyl)-ethanone hydrochloride (J. Heterocylcic Chem (1987), 24, 297. ) is added and the resultant mixture is allowed to stir overnight. The reaction mixture is extracted with 2 N HCl (3×1 L), saturated sodium bicarbonate solution (3×1 L), brine (1×1 L), dried over sodium sulfate, and filtered. To the filtrate is added toluene and the solution is concentrated in-vacuo to ca. 100 mL and the resultant precipitate is filtered. The solid is dried in-vacuo at 60° C. for 18 h to give 800 g of 1-Acetyl-piperidine-4-carboxylic acid[2-(4-fluoro-phenyl)-2-oxo-ethyl]-amide as an off-white solid.
Quantity
526.4 g
Type
reactant
Reaction Step One
Quantity
8 L
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
508.9 g
Type
reactant
Reaction Step Two
Quantity
583.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:9][CH2:8][CH:7]([C:10]([OH:12])=O)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].C(Cl)Cl.C(C1NC=CN=1)(C1NC=CN=1)=O.Cl.[NH2:29][CH2:30][C:31]([C:33]1[CH:38]=[CH:37][C:36]([F:39])=[CH:35][CH:34]=1)=[O:32]>CN(C=O)C>[F:39][C:36]1[CH:35]=[CH:34][C:33]([C:31](=[O:32])[CH2:30][NH:29][C:10]([CH:7]2[CH2:6][CH2:5][N:4]([C:1](=[O:3])[CH3:2])[CH2:9][CH2:8]2)=[O:12])=[CH:38][CH:37]=1 |f:3.4|

Inputs

Step One
Name
Quantity
526.4 g
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)C(=O)O
Name
Quantity
8 L
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
55 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
508.9 g
Type
reactant
Smiles
C(=O)(C=1NC=CN1)C=1NC=CN1
Step Three
Name
Quantity
583.5 g
Type
reactant
Smiles
Cl.NCC(=O)C1=CC=C(C=C1)F
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with 2 N HCl (3×1 L), saturated sodium bicarbonate solution (3×1 L), brine (1×1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
To the filtrate is added toluene
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated in-vacuo to ca. 100 mL
FILTRATION
Type
FILTRATION
Details
the resultant precipitate is filtered
CUSTOM
Type
CUSTOM
Details
The solid is dried in-vacuo at 60° C. for 18 h
Duration
18 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CNC(=O)C1CCN(CC1)C(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 800 g
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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